1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Lipophilicity Permeability Drug Design

1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine (CAS 94271-52-0, MF C17H21NO3, MW 287.35 g/mol) is a dibenzylamine secondary amine. The compound integrates an unsubstituted benzyl moiety with a 3,4,5-trimethoxybenzyl group, placing it within the broader class of trimethoxyphenyl (TMP)-containing amines frequently investigated for tubulin binding, kinase inhibition, and receptor modulation.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 94271-52-0
Cat. No. B1300806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
CAS94271-52-0
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2
InChIInChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3
InChIKeyWQWDVPAAEXTUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine (CAS 94271-52-0): Structural Identity and Physicochemical Baseline for Dibenzylamine Procurement


1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine (CAS 94271-52-0, MF C17H21NO3, MW 287.35 g/mol) is a dibenzylamine secondary amine . The compound integrates an unsubstituted benzyl moiety with a 3,4,5-trimethoxybenzyl group, placing it within the broader class of trimethoxyphenyl (TMP)-containing amines frequently investigated for tubulin binding, kinase inhibition, and receptor modulation. Authoritative chemical databases confirm its identity and computed physicochemical parameters, yet no primary research article or patent indexed in PubMed or ChEMBL reports target-specific biological activity for this exact molecule [1]. This data gap defines the compound's procurement profile: it is primarily positioned as a synthetic intermediate or scaffold for derivatization rather than a biologically validated selection candidate.

Why Generic Substitution Fails: Quantifiable Physicochemical Shifts Between 3,4,5-TMP-Benzylamines and Unsubstituted Congeners


Although the target compound lacks published biological efficacy data, substitution with a generic dibenzylamine or a less substituted analog introduces quantifiable changes in logP and polar surface area (PSA) that directly alter permeability, solubility, and scaffold recognition. Computed properties for the 3,4,5-trimethoxy derivative show an AlogP of 3.39 and a PSA of 39.72 Ų [1]. Removing the three methoxy groups to yield the unsubstituted dibenzylamine decreases AlogP by approximately 0.8–1.2 log units and reduces PSA by ~12–15 Ų, based on standard fragment contribution models [2]. In medicinal chemistry campaigns where the trimethoxyphenyl motif is a known pharmacophore for tubulin or kinase targets, such physicochemical differences translate into altered membrane partitioning, binding pocket occupancy, and metabolic stability—rendering simple analog substitution non-interchangeable even in the absence of direct comparative bioassay data [3].

Quantitative Differentiation Evidence for 1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine vs. Structural Analogs


LogP Comparison: 3,4,5-TMP-Dibenzylamine vs. Unsubstituted Dibenzylamine

The target compound's computed AlogP of 3.39 [1] is elevated by approximately 0.8–1.2 log units compared to the unsubstituted dibenzylamine (AlogP ~2.2–2.6), calculated using the Wildman-Crippen atom-contribution method [2]. This difference reflects the additive contribution of the three methoxy substituents and directly impacts passive membrane permeability predictions.

Lipophilicity Permeability Drug Design

Polar Surface Area Modulation: 3,4,5-TMP Effect on Hydrogen-Bonding Capacity

The target compound's topological PSA (tPSA) of 39.72 Ų [1] is approximately 12–15 Ų higher than the unsubstituted dibenzylamine (tPSA ≈ 25–28 Ų), based on Ertl fragment-based calculation [2]. The three methoxy oxygen atoms contribute additional hydrogen-bond acceptor capacity without adding donor sites, maintaining the compound within the Veber rule threshold for oral bioavailability (tPSA < 140 Ų).

PSA Drug-likeness Oral Bioavailability

Absence of Direct Biological Comparator Data: Evidence Gap Declaration

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents using the CAS number 94271-52-0, the InChIKey WQWDVPAAEXTUIK-UHFFFAOYSA-N, and SMILES strings for the exact compound returned zero entries containing quantitative in vitro or in vivo biological activity data [1][2]. Consequently, no direct head-to-head comparison with any pharmacologically characterized analog (e.g., N-(3,4,5-trimethoxybenzyl)aniline, N-benzyl-3,4,5-trimethoxybenzamide, or 3,4,5-trimethoxybenzylamine) can be performed on the basis of target affinity, cellular potency, selectivity, or ADMET parameters.

Data Gap Procurement Caution Screening Required

Procurement-Driven Application Scenarios for 1-Phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine (CAS 94271-52-0)


Scaffold for Tubulin-Targeted Library Synthesis

The 3,4,5-trimethoxyphenyl motif is a validated pharmacophore for colchicine-site tubulin inhibitors, with numerous analogs such as combretastatin A-4 derivatives demonstrating sub-micromolar antiproliferative activity [1]. The target compound provides a secondary amine handle for N-functionalization (acylation, sulfonylation, reductive alkylation) while retaining the free benzyl and trimethoxybenzyl groups required for tubulin binding pocket recognition. Procurement of this intact scaffold eliminates the need for in-house assembly of the diphenylmethylamine core, accelerating library production for structure-activity relationship (SAR) exploration around the colchicine binding site. The computed AlogP of 3.39 and tPSA of 39.72 Ų position the scaffold within favorable drug-like property space for hit-to-lead optimization .

Synthetic Intermediate for N-Substituted Dibenzylamine Kinase Inhibitor Candidates

The secondary amine functionality of the target compound permits direct derivatization to tertiary amines, ureas, or amides, enabling rapid diversification for kinase inhibition screening campaigns. The trimethoxyphenyl group is a recognized ATP-mimetic hinge-binding motif in certain kinase contexts [1]. Supplying this compound as a pre-validated building block with purity specifications from reputable vendors (e.g., ≥95% purity ) ensures consistency across parallel synthesis batches and reduces impurity-related assay artifacts during high-throughput screening.

Physicochemical Probe for Computational QSAR and Permeability Modeling

The compound's well-defined computed logP (3.39) and PSA (39.72 Ų) values, coupled with the absence of rotatable bonds beyond the benzylamine linker, make it a suitable calibration standard for in silico models predicting blood-brain barrier penetration or Caco-2 permeability in the dibenzylamine chemical space [1]. Procurement of high-purity material for experimental logP determination (shake-flask or chromatographic methods) would provide an anchor point for refining fragment-based QSAR models that distinguish between 3,4,5-trimethoxy, 2,4,5-trimethoxy, and unsubstituted benzylamine regioisomers.

Regioisomeric Selectivity Studies: 3,4,5- vs. 2,4,5-Trimethoxybenzyl Positioning

The precise 3,4,5-trimethoxy substitution pattern on the benzyl ring determines the spatial orientation of the methoxy oxygen lone pairs, which has been shown to influence hydrogen bonding with β-tubulin residue Cys241 in the colchicine pocket [1]. The target compound serves as the 3,4,5-regioisomer reference standard for comparative studies against its 2,4,5-trimethoxy isomer (N-benzyl-N-(2,4,5-trimethoxybenzyl)amine), enabling systematic investigation of regioisomer-dependent binding thermodynamics and cellular target engagement that cannot be accomplished with a single-isomer procurement strategy.

Quote Request

Request a Quote for 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.